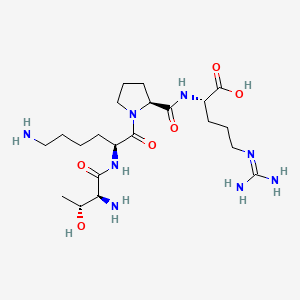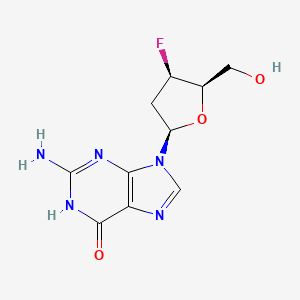
Polytuftsin
Vue d'ensemble
Description
Polytuftsin (PT) is a synthetic polymer of the natural immunomodulator “tuftsin”. It has been studied for its ability to elicit immune responses . Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg, TKPR) located in the Fc-domain of the heavy chain of immunoglobulin G .
Synthesis Analysis
Sequential poly (Arg-Thr-Lys-Pro), which mainly consists of the repeat of tuftsin Thr-Lys-Pro-Arg, was synthesized by condensing the p-nitrophenyl ester of Arg(HCl)-Thr-Lys-(2-Cl-Z)-Pro in the presence of HOBt .Chemical Reactions Analysis
This compound has been used in the synthesis of chimeric immunogens. For instance, it has been linked with synthetic peptides of HIV to induce an immune response . It has also been coupled to haptenic sequences of the Pre-S region of hepatitis B virus antigen via glutaraldehyde .Applications De Recherche Scientifique
Malaria Vaccines : Polytuftsin was used to construct synthetic immunogens against the RESA antigen of Plasmodium falciparum, showing potential for the development of subunit malaria vaccines. Mice immunized with these constructs showed higher antibody titers and antigen-induced T-cell proliferation compared to peptide dimers alone (Pawan et al., 1994).
HIV Vaccine Development : this compound has been studied as a carrier for synthetic peptides of HIV. Mice immunized with peptide-polytuftsin conjugates exhibited a significantly stronger immune response than those receiving peptide dimers. This suggests its potential use in enhancing the immune response against poorly immunogenic synthetic peptides (Gokulan et al., 1999).
Macrophage Activation : this compound expressed in Pichia pastoris was found to activate macrophages to secrete cytokines and enhance their ability to kill tumor cells, demonstrating its anti-tumor activity (Miao et al., 2009).
Slow Release of Phagocytosis Stimulating Peptide : As a potential precursor for the slow release of tuftsin, this compound was found to affect the formation of lung metastasis in melanoma-treated mice and prolong survival more efficiently than tuftsin alone (Surkis et al., 1990).
Mechanism of Immune Enhancement : this compound conjugated with malarial peptide RESA enhanced lymphoproliferation and antibody levels in mice. This study helped in understanding the mechanisms responsible for this immune enhancement (Dhawan et al., 1995).
Use with Hepatitis B Surface Antigen : this compound was synthesized as a carrier for peptides selected in the hepatitis B surface antigen. Coupling peptides to this compound improved the anti-peptide antibody titer in mice (Trudelle et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESDGNYHXIOKRW-YXMSTPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336069 | |
| Record name | Tuftsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9063-57-4, 112592-90-2 | |
| Record name | Tuftsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polytuftsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuftsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUFTSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




